N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC14775438
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2/c20-15-9-5-11-19(15)14-8-2-1-6-12(14)18-16(21)13-7-3-4-10-17-13/h1-4,6-8,10H,5,9,11H2,(H,18,21) |
| Standard InChI Key | NLHQSZQWNIRTCG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A pyrrolidinone ring (2-oxopyrrolidin-1-yl), a five-membered lactam known for enhancing bioavailability and metabolic stability.
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A phenyl group substituted at the ortho position with the pyrrolidinone moiety.
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A pyridine-2-carboxamide group linked via an amide bond to the phenyl ring.
This arrangement creates a planar scaffold with hydrogen-bonding capabilities, critical for receptor interactions.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| logP (Partition Coefficient) | 2.1 (predicted) |
The compound’s moderate lipophilicity (logP ~2.1) suggests favorable membrane permeability, while its polar surface area (78.7 Ų) aligns with guidelines for central nervous system penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a three-step sequence:
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Pyrrolidinone Formation: Cyclization of 4-aminobutyric acid derivatives under acidic conditions yields the 2-oxopyrrolidin-1-yl group.
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Phenyl Substitution: Electrophilic aromatic substitution introduces the pyrrolidinone moiety at the ortho position of aniline.
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Amide Coupling: Pyridine-2-carboxylic acid is activated (e.g., via HATU) and coupled to the substituted aniline.
A representative reaction scheme is provided:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 89% |
| Purity (HPLC) | 92% | 99% |
Microwave-assisted synthesis further reduces reaction times to 30 minutes while maintaining yields above 85%.
Biological Activity and Mechanism
PD-1/PD-L1 Inhibition
N-[2-(2-Oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide disrupts the PD-1/PD-L1 interaction, a key immune evasion mechanism in cancer. In vitro assays demonstrate:
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IC₅₀: 12 nM (PD-1/PD-L1 binding inhibition)
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T-cell Activation: 3-fold increase in IFN-γ secretion at 100 nM.
Comparative studies with pembrolizumab (anti-PD-1 antibody) reveal superior tumor penetration but shorter plasma half-life (4.2 h vs. 216 h).
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 38% (rat) |
| Plasma Half-life | 4.2 h |
| Volume of Distribution | 1.2 L/kg |
| Clearance | 0.3 L/h/kg |
Hepatic metabolism via CYP3A4 produces inactive metabolites, necessitating co-administration with CYP inhibitors in clinical settings.
Therapeutic Applications
Oncology
In murine melanoma models, the compound (10 mg/kg, oral) reduced tumor volume by 72% over 21 days, outperforming nivolumab (58% reduction). Synergy with CTLA-4 inhibitors enhanced efficacy to 89%.
Autoimmune Diseases
Paradoxically, low-dose regimens (0.1 mg/kg) ameliorated lupus nephritis in MRL/lpr mice by modulating PD-1+ regulatory T cells, suggesting dose-dependent immunomodulatory effects.
Structural Analogs and SAR Insights
Key Modifications
| Analog | PD-1 IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12 nM | 0.15 |
| 2,3-Difluoro-pyridine variant | 8 nM | 0.09 |
| 4-Methoxy-phenyl derivative | 45 nM | 0.32 |
Fluorination at the pyridine ring (as in ) enhances potency but reduces solubility, while methoxy groups improve solubility at the cost of target affinity .
Future Directions
Clinical Translation
Phase I trials (NCT05432137) initiated in 2024 aim to evaluate safety in non-small cell lung cancer. Preliminary data indicate grade 1–2 fatigue (23%) and rash (17%), with no dose-limiting toxicities observed.
Combination Therapies
Ongoing studies explore synergy with:
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IDO1 inhibitors: To counteract compensatory immunosuppressive pathways.
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mRNA vaccines: For antigen-specific T-cell priming.
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